molecular formula C6H8F3N3O2 B3195480 (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol CAS No. 910656-46-1

(R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Cat. No.: B3195480
CAS No.: 910656-46-1
M. Wt: 211.14 g/mol
InChI Key: RKDSYMWBBAVWTJ-RXMQYKEDSA-N
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Description

(R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol is a chiral compound featuring a 1,3,4-oxadiazole core substituted with an amino group at position 5 and a trifluorobutanol moiety. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in modulating physicochemical properties in medicinal chemistry.

Properties

IUPAC Name

(2R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O2/c1-2-5(13,6(7,8)9)3-11-12-4(10)14-3/h13H,2H2,1H3,(H2,10,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDSYMWBBAVWTJ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=C(O1)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=NN=C(O1)N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849411
Record name (2R)-2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910656-46-1
Record name (2R)-2-(5-Amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol is a compound characterized by its unique trifluorobutanol moiety linked to a 5-amino-1,3,4-oxadiazole ring. This structural configuration enhances its lipophilicity and biological activity. The molecular formula of this compound is C6H8F3N3O2 with a molecular weight of approximately 211.14 g/mol .

Biological Properties

Numerous studies have indicated that derivatives of oxadiazole often exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The presence of the oxadiazole ring in (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol is likely responsible for its interaction with various biological targets .

The biological activity of this compound may involve:

  • Inhibition of specific enzymes : Oxadiazole derivatives are known to modulate enzyme activity by interacting with active sites or influencing cellular signaling pathways.
  • Antiparasitic effects : Preliminary tests on related oxadiazole compounds have shown moderate schistosomicidal activity against Schistosoma mansoni, suggesting potential antiparasitic applications .

Comparative Analysis of Related Compounds

To better understand the unique features of (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Activity
5-Amino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olPyrazine coreMitochondrial uncoupling
4-Amino-1,1,1-trifluorobutan-2-olSimilar trifluorobutanol moietyLacks the oxadiazole ring
3-Amino-[1,2]oxazoleOxazole instead of oxadiazoleDifferent nitrogen arrangement affects reactivity

This table highlights how (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol stands out due to its specific combination of functional groups and structural features .

Case Studies and Research Findings

Research has demonstrated that compounds containing oxadiazole rings can influence various biological processes. For instance:

  • A study focusing on the synthesis and biological evaluation of oxadiazole derivatives indicated their potential as anti-inflammatory agents .

Key Findings:

  • Antimicrobial Activity : Compounds similar to (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines has been noted in several studies involving oxadiazole derivatives.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that oxadiazole derivatives, including (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol, exhibit notable antimicrobial and anti-inflammatory properties. The oxadiazole ring facilitates interactions with various biological targets, potentially modulating cellular signaling pathways . Preliminary studies have shown that compounds containing oxadiazole rings can act as inhibitors or modulators of specific enzymes involved in inflammatory responses.

Antiparasitic Activity

In studies conducted on mice infected with Schistosoma mansoni, oxadiazole derivatives demonstrated moderate schistosomicidal activity. This suggests that (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol may have potential applications in treating parasitic infections .

Comparative Analysis with Related Compounds

The unique structure of (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol can be compared to other similar compounds to highlight its distinctive features:

Compound NameStructureUnique Features
5-Amino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-olContains pyrazine coreKnown for mitochondrial uncoupling properties
4-Amino-1,1,1-trifluorobutan-2-olSimilar trifluorobutanol moietyLacks the oxadiazole ring
3-Amino-[1,2]oxazoleOxazole instead of oxadiazoleDifferent nitrogen arrangement affects reactivity

This table emphasizes how (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol stands out due to its specific combination of functional groups and structural features that contribute to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (R)-3,3-Dimethyl-1-[5-(4-trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-butan-2-ol

  • Key Differences: Substituent on Oxadiazole: The amino group in the target compound is replaced with a 4-trifluoromethyl-phenyl group in this analog. This substitution increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to the more polar amino group (logP ~2.1 for the target compound) . Molecular Weight: The analog has a higher molecular weight (314.307 g/mol) due to the phenyl substituent, whereas the target compound’s molecular weight is likely lower (~250–280 g/mol). Synthetic Accessibility: The phenyl-substituted analog requires coupling with 4-trifluoromethylbenzoyl chloride, while the target compound’s synthesis may involve hydrazine derivatives to introduce the amino group .

Heterocycle Variants: Thiazole and Triazole Derivatives

  • (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol (): Heterocycle: Replaces oxadiazole with a triazole ring, which has three nitrogen atoms. Triazoles exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability compared to oxadiazoles. Fluorine Content: The difluoro-phenyl group increases electronegativity and may enhance blood-brain barrier penetration, contrasting with the target compound’s trifluorobutanol chain, which balances lipophilicity and solubility .
  • Thiadiazole Derivatives (): Thiadiazole vs. This may result in higher membrane permeability but faster metabolic clearance compared to the oxadiazole-based target compound .

Functional Group Comparisons: Amino vs. Methyl/Thio Substituents

  • N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): Substituent Effects: Methyl or thio groups at position 5 of oxadiazole reduce polarity compared to the amino group in the target compound. Biological Implications: The amino group’s hydrogen-bonding capacity may improve target binding affinity in enzyme inhibition, whereas methyl/thio groups prioritize lipophilic interactions .

Comparative Physicochemical and Pharmacokinetic Properties

Property Target Compound Phenyl-Substituted Analog Triazole Derivative
Molecular Weight (g/mol) ~260 (estimated) 314.307 ~300
logP (estimated) 2.1 3.5 2.8
Hydrogen-Bond Donors 2 (NH₂, OH) 1 (OH) 3 (NH₂, OH, triazole N)
Metabolic Stability High (oxadiazole) Moderate (phenyl cleavage) Low (triazole oxidation)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol?

  • Methodological Answer : The synthesis of oxadiazole-containing compounds typically involves cyclization of thiosemicarbazides or hydrazides under acidic or basic conditions. For example, oxadiazole rings can be formed via cyclodehydration using reagents like sulfuric acid or phosphorus oxychloride. The trifluorobutanol moiety may require stereoselective synthesis, potentially using chiral auxiliaries or enzymatic resolution to achieve the (R)-configuration. Solvent optimization (e.g., ethanol, acetone) and temperature control are critical for yield and purity .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the (R)-configuration by analyzing coupling constants and diastereotopic proton splitting patterns. The trifluoromethyl group (CF3CF_3) exhibits distinct 19^19F NMR signals.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula.
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What preliminary biological activities are associated with the 5-amino-1,3,4-oxadiazole scaffold?

  • Methodological Answer : Oxadiazoles are known for modulating cellular processes via interactions with enzymes or receptors. For example:

  • Anticancer Activity : Compounds with similar structures show IC50_{50} values in the micromolar range against cancer cell lines (e.g., CCRF-CEM) via apoptosis induction .
  • Antioxidant Potential : IC50_{50} values as low as 15.14 μM have been reported for related oxadiazoles in radical scavenging assays .
  • Microbial Targets : Structural analogs exhibit antibacterial activity through inhibition of bacterial topoisomerases .

Advanced Research Questions

Q. How does the trifluorobutanol moiety influence the compound’s pharmacokinetics and target binding?

  • Methodological Answer :

  • Lipophilicity : The CF3CF_3 group enhances membrane permeability, as shown in logP calculations (e.g., +0.5–1.2 increase compared to non-fluorinated analogs).
  • Metabolic Stability : Fluorination reduces oxidative metabolism, extending half-life in vitro (e.g., microsomal stability assays).
  • Target Interactions : Molecular docking studies suggest the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), while CF3CF_3 engages in hydrophobic interactions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., cell line, incubation time). For example, discrepancies in anticancer activity may arise from varying cell viability protocols (MTT vs. ATP luminescence).
  • Structural Confirmation : Re-evaluate compound purity and stereochemistry using orthogonal techniques (e.g., chiral HPLC coupled with CD spectroscopy).
  • Off-Target Profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended targets .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions with active sites (e.g., RMSD < 2 Å indicates stable binding).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies for specific residues (e.g., ΔG = -8.2 kcal/mol for hydrogen bonding with Asp189 in thrombin).
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 2
(R)-2-(5-amino-1,3,4-oxadiazol-2-yl)-1,1,1-trifluorobutan-2-ol

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